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Compound of Interest

Compound Name: Ethyl 2-(pyridin-2-YL)propanoate

Cat. No.: B1323062 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for Ethyl 2-(pyridin-2-yl)propanoate, a compound of interest for researchers, scientists, and

professionals in the field of drug development. Due to the limited availability of public

experimental data, this document focuses on high-quality predicted spectroscopic information

to facilitate structural elucidation and characterization.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Ethyl 2-(pyridin-2-yl)propanoate. These

predictions are based on computational models and should be used as a reference for

experimental verification.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.58 - 8.56 m 1H H-6 (pyridin-2-yl)

7.68 - 7.64 m 1H H-4 (pyridin-2-yl)

7.33 - 7.31 m 1H H-3 (pyridin-2-yl)

7.18 - 7.15 m 1H H-5 (pyridin-2-yl)

4.17 q 2H -O-CH₂-CH₃

3.94 q 1H -CH(pyridin-2-yl)-

1.61 d 3H -CH(CH₃)-

1.22 t 3H -O-CH₂-CH₃

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment

173.5 C=O

158.9 C-2 (pyridin-2-yl)

149.3 C-6 (pyridin-2-yl)

136.8 C-4 (pyridin-2-yl)

123.9 C-3 (pyridin-2-yl)

122.2 C-5 (pyridin-2-yl)

61.2 -O-CH₂-CH₃

52.8 -CH(pyridin-2-yl)-

18.7 -CH(CH₃)-

14.1 -O-CH₂-CH₃

Predicted IR Data
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Wavenumber (cm⁻¹) Functional Group Assignment

~3050 C-H stretch (aromatic)

~2980 C-H stretch (aliphatic)

~1735 C=O stretch (ester)

~1590, 1570, 1470, 1435 C=C and C=N stretching (pyridine ring)

~1250 C-O stretch (ester)

~1180 C-N stretch

Mass Spectrometry Data
Parameter Value

Molecular Formula C₁₀H₁₃NO₂

Molecular Weight 179.22 g/mol

Exact Mass 179.0946 u

Predicted [M+H]⁺ 180.1025

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization for specific

experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of Ethyl 2-(pyridin-2-yl)propanoate (typically 5-10 mg for ¹H NMR and 20-50 mg for

¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly

chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz

NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the

spectral width is generally set from 0 to 200 ppm, and a larger number of scans are required
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due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A

small amount of the solid sample is placed directly onto the ATR crystal, and pressure is

applied to ensure good contact. The IR spectrum is then recorded, typically in the range of

4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the

sample measurement and automatically subtracted. Alternatively, a thin film can be prepared

by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g.,

NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques. For Electrospray Ionization

(ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer. ESI is a soft

ionization technique that typically yields the protonated molecule [M+H]⁺. For Electron

Ionization (EI), a volatile sample is introduced into the ion source, where it is bombarded with a

high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various

fragment ions. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a

mass analyzer.[1][2][3]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound like Ethyl 2-(pyridin-2-yl)propanoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.quora.com/What-is-the-process-involved-in-performing-a-mass-spectrometry-experiment
https://en.wikipedia.org/wiki/Mass_spectrometry
https://www.benchchem.com/product/b1323062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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